An In-depth Technical Guide to 2-Bromobenzenesulfonyl Fluoride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromobenzenesulfonyl Fluoride: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Reagent for Modern Medicinal Chemistry
2-Bromobenzenesulfonyl fluoride, identified by its CAS number 1373232-47-3, has emerged as a significant building block in the fields of organic synthesis and drug discovery.[1] This bifunctional molecule, featuring both a reactive sulfonyl fluoride group and a synthetically versatile bromine atom, offers a unique combination of properties that make it an invaluable tool for researchers. Its primary utility lies in its role as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful method for the rapid and reliable construction of complex molecular architectures. Furthermore, the electrophilic nature of the sulfonyl fluoride moiety has positioned this compound as a promising warhead for the design of covalent inhibitors, a class of therapeutics gaining increasing attention for their potential to achieve high potency and prolonged duration of action.
This technical guide provides an in-depth exploration of 2-bromobenzenesulfonyl fluoride, from its fundamental physicochemical properties and synthesis to its cutting-edge applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. The key properties of 2-bromobenzenesulfonyl fluoride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1373232-47-3 | [1][2] |
| Molecular Formula | C₆H₄BrFO₂S | [1] |
| Molecular Weight | 239.06 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 45-50 °C | [2] |
| IUPAC Name | 2-bromobenzenesulfonyl fluoride | [1] |
| SMILES | C1=CC=C(C(=C1)S(=O)(=O)F)Br | [1] |
| InChI Key | CVLBPNVZAWKPFN-UHFFFAOYSA-N | [1] |
While extensive, publicly available spectroscopic data such as detailed NMR and IR spectra are often linked to commercial supplier databases, typical spectral features would include characteristic signals for the aromatic protons in ¹H NMR, resonances for the carbon atoms in ¹³C NMR with C-F and C-S couplings, and a strong S=O stretching vibration in the IR spectrum. Researchers can typically access specific batch data, including NMR, HPLC, and LC-MS, from the supplier.[3]
Synthesis of 2-Bromobenzenesulfonyl Fluoride: From Precursor to Product
The most prevalent and practical laboratory-scale synthesis of 2-bromobenzenesulfonyl fluoride involves the halogen exchange reaction of its corresponding sulfonyl chloride precursor, 2-bromobenzenesulfonyl chloride (CAS No: 2905-25-1).[4] This method is favored for its operational simplicity and generally high yields.
The causality behind this choice of synthetic route is rooted in the greater stability and more manageable reactivity of sulfonyl fluorides compared to sulfonyl chlorides. While sulfonyl chlorides are highly reactive and susceptible to hydrolysis, the corresponding sulfonyl fluorides exhibit a remarkable balance of stability under many reaction conditions, yet retain sufficient electrophilicity for desired transformations like SuFEx.
Caption: Synthetic pathway to 2-Bromobenzenesulfonyl Fluoride.
Detailed Experimental Protocol: Halogen Exchange from 2-Bromobenzenesulfonyl Chloride
This protocol is a self-validating system, designed for robustness and reproducibility.
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)
-
Potassium fluoride (spray-dried, 2.0-3.0 eq) or Potassium bifluoride (KHF₂, 1.5-2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromobenzenesulfonyl chloride and anhydrous acetonitrile. Stir the mixture until the starting material is fully dissolved.
-
Addition of Fluorinating Agent: Add potassium fluoride or potassium bifluoride to the solution in one portion.
-
Scientist's Insight: The choice between KF and KHF₂ can depend on the desired reaction rate and safety considerations. KHF₂ can be more reactive but requires careful handling due to its corrosive nature.[1] Spray-dried KF is often preferred for its high surface area and reactivity.
-
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-bromobenzenesulfonyl fluoride can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel. The final product should be an off-white solid.
Reactivity and the Power of SuFEx Click Chemistry
The synthetic utility of 2-bromobenzenesulfonyl fluoride is dominated by its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. Introduced by K. Barry Sharpless and coworkers, SuFEx has been established as a next-generation click chemistry.[5][6] This is due to the unique properties of the sulfonyl fluoride group, which is remarkably stable yet can be activated to react with high efficiency and selectivity with nucleophiles.
The core principle of SuFEx involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, typically an alcohol (often as a silyl ether) or an amine, to form a highly stable sulfonate or sulfonamide linkage, respectively.[5] This reaction is often catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or hindered guanidine bases.[5]
Caption: Generalized SuFEx reaction workflow.
Representative Experimental Protocol: SuFEx Reaction with a Phenol
Materials:
-
2-Bromobenzenesulfonyl fluoride (1.0 eq)
-
A phenol derivative (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.3 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the phenol derivative in anhydrous acetonitrile.
-
Addition of Reagents: Add 2-bromobenzenesulfonyl fluoride to the solution, followed by the catalytic amount of DBU.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the DBU, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonate ester can be purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery: The Covalent Inhibition Paradigm
The sulfonyl fluoride moiety is not just a stable linker; it is also a "privileged warhead" for covalent drug discovery.[7] Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets that are challenging for traditional reversible inhibitors.
2-Bromobenzenesulfonyl fluoride serves as an excellent starting point for the development of such inhibitors. The sulfonyl fluoride group can react with nucleophilic amino acid residues on a target protein, such as serine, threonine, lysine, or tyrosine, to form a stable covalent bond.[7] The bromine atom on the aromatic ring provides a convenient handle for further chemical modification, allowing for the attachment of pharmacophores that can direct the molecule to a specific protein target. This dual functionality enables the construction of highly specific and potent covalent inhibitors.
The strategy involves designing a molecule where a recognition element, which binds non-covalently to the target protein, is appended to the 2-bromobenzenesulfonyl fluoride core (often via modification at the bromine position). This brings the reactive sulfonyl fluoride warhead into close proximity with a nucleophilic residue in the binding site, facilitating the covalent modification. This approach is being explored to target a wide range of proteins, including kinases and proteases, which are important targets in oncology and other therapeutic areas.
Safety and Handling
As a reactive chemical, 2-bromobenzenesulfonyl fluoride must be handled with appropriate safety precautions. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
Conclusion
2-Bromobenzenesulfonyl fluoride is a powerful and versatile reagent that has firmly established its place in the modern synthetic chemist's toolbox. Its role as a cornerstone of SuFEx click chemistry allows for the efficient and modular construction of complex molecules, while its utility as a covalent warhead opens up new avenues in drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, will enable researchers to fully harness the potential of this remarkable compound in their scientific endeavors.
References
-
Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme. [Link]
-
PubChemLite. 2-bromobenzenesulfonyl fluoride (C6H4BrFO2S). [Link]
-
PubChem. Benzenesulfonyl fluoride. [Link]
- Google Patents.
-
Sharpless, K. B. (2019). Sulfur-Fluoride Exchange (SuFEx). [Link]
-
Tolmachova, K. A., et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science, 20(12), 723-731. [Link]
-
ResearchGate. A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. [Link]
-
ResearchGate. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. [Link]
-
ResearchGate. Covalent inhibitors containing sulfonyl fluoride moieties. [Link]
-
Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]
-
ResearchGate. Metalation approaches to sulfonyl fluoride synthesis. [Link]
-
Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link]
-
Am Ende, C. W., et al. (2018). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry, 16(29), 5244-5247. [Link]
Sources
- 1. Buy 2-Bromobenzenesulfonyl fluoride | 1373232-47-3 [smolecule.com]
- 2. 2-Bromobenzenesulfonyl fluoride 95 GC 1373232-47-3 [sigmaaldrich.com]
- 3. 1373232-47-3|2-Bromobenzenesulfonyl fluoride|BLD Pharm [bldpharm.com]
- 4. 2-溴苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
